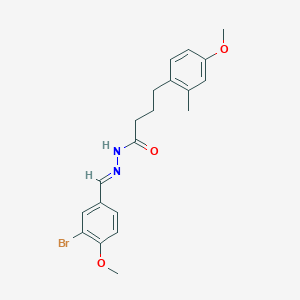![molecular formula C18H16N2OS B297953 2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol](/img/structure/B297953.png)
2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its ability to exhibit unique biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol is not fully understood. However, it is believed to exert its effects by interacting with various cellular targets, including enzymes and receptors. This compound has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol has been shown to exhibit a wide range of biochemical and physiological effects. These include antioxidant and anti-inflammatory activities, as well as antimicrobial and anticancer activities. This compound has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol in lab experiments include its potent activity and its ability to exhibit a wide range of biochemical and physiological effects. However, its limitations include its complex synthesis process and its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research of 2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to explore its potential use as a pesticide and as a building block for the synthesis of various materials.
Méthodes De Synthèse
The synthesis of 2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 2-aminomethylphenol with 4,5-dihydronaphtho[1,2-d][1,3]thiazole in the presence of a suitable catalyst. This is followed by the addition of a reducing agent to form the final product.
Applications De Recherche Scientifique
2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. In agriculture, it has been shown to exhibit potent antimicrobial activity, making it a potential candidate for use as a pesticide. In materials science, it has been used as a building block for the synthesis of various materials, including polymers and nanoparticles.
Propriétés
Nom du produit |
2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol |
|---|---|
Formule moléculaire |
C18H16N2OS |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-[(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C18H16N2OS/c21-15-8-4-2-6-13(15)11-19-18-20-17-14-7-3-1-5-12(14)9-10-16(17)22-18/h1-8,21H,9-11H2,(H,19,20) |
Clé InChI |
UQAGTTHQFCGGRS-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NCC4=CC=CC=C4O |
SMILES canonique |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NCC4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297871.png)
![6-(4-chlorobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297874.png)

![7-(2,4-Dichlorophenyl)-4-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297880.png)
![4-[(2-ethoxy-4-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B297883.png)


![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-(4-methoxyphenyl)butanohydrazide](/img/structure/B297886.png)

![2-{4-[(E)-{2-[4-(4-methoxyphenyl)butanoyl]hydrazinylidene}methyl]phenoxy}-N-phenylacetamide](/img/structure/B297888.png)
![ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B297889.png)
![4-{2-[4-(4-Methoxy-3-methylphenyl)butanoyl]carbohydrazonoyl}phenyl acetate](/img/structure/B297891.png)
![N-(4-{[2-(2-ethoxy-3-methoxybenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B297894.png)
![ethyl 4-{(E)-[2-(phenoxyacetyl)hydrazinylidene]methyl}benzoate](/img/structure/B297895.png)